molecular formula C32H36N4O3S B2652202 N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-19-8

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B2652202
CAS No.: 689760-19-8
M. Wt: 556.73
InChI Key: QKAODKAFCSVREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core substituted with a morpholine ring, a phenylethyl group, and a butanamide side chain. The compound’s structure combines a heterocyclic scaffold with sulfur-containing and amide linkages, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAODKAFCSVREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinazoline core with a morpholine moiety and a sulfanyl group, contributing to its unique biological profile. The structural formula can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially acting as an anticancer agent.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential antidepressant or anxiolytic effects.
  • Antioxidant Properties : The presence of phenolic structures suggests possible antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline compounds possess significant anticancer properties. For instance, compounds similar in structure have demonstrated the ability to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Morpholine derivatives are known for their neuroprotective capabilities, which may extend to this compound through modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

  • Anticancer Study :
    • In vitro studies on structurally related quinazoline derivatives showed significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Neuropharmacological Evaluation :
    • A study evaluated the neuropharmacological effects of morpholine-based compounds in rodent models. Results indicated improved cognitive function and reduced anxiety-like behavior, suggesting potential applications in treating neurodegenerative diseases .

Data Table

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityMechanismReference
Quinazoline Derivative AAnticancerApoptosis induction
Morpholine Compound BNeuroprotectiveNeurotransmitter modulation
Sulfanyl Compound CAntioxidantFree radical scavenging

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholine group (vs. sulfamoyl or thiazole in others) may enhance solubility or alter target binding due to morpholine’s polarity and hydrogen-bonding capacity .
  • The sulfanylbutanamide chain differs from shorter acetamide or pentanamide chains in analogs, which could affect pharmacokinetics (e.g., half-life, membrane permeability) .

Comparison with Analogues :

  • describes 2-chloro-N-substituted acetamide intermediates for introducing sulfanyl-acetamide chains, while the target compound uses a butanamide chain .

Spectroscopic and Physicochemical Properties

While specific data for the target compound are absent, inferences can be drawn from analogs:

  • IR Spectroscopy: The absence of ν(C=O) at ~1660–1680 cm⁻¹ in cyclized quinazolinones (vs. hydrazinecarbothioamide precursors) confirms core formation . ν(C=S) at ~1240–1255 cm⁻¹ in thione tautomers aligns with the target compound’s sulfanyl group .
  • NMR: Quinazolinone protons (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) are expected, as seen in .
  • Melting Point: Quinazolinone derivatives in exhibit MPs of 175–178°C; the target compound’s MP may vary based on substituent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.